An In-depth Technical Guide to 1,8-Dinitronaphthalene: Chemical and Physical Properties
An In-depth Technical Guide to 1,8-Dinitronaphthalene: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,8-dinitronaphthalene. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound.
Chemical and Physical Properties
1,8-Dinitronaphthalene presents as yellow crystals.[1] It is a dinitronaphthalene with nitro groups at the 1 and 8 positions.[1]
Table 1: General and Physical Properties of 1,8-Dinitronaphthalene
| Property | Value | Source |
| Appearance | Yellow crystals | [1] |
| Molecular Formula | C10H6N2O4 | [1] |
| Molecular Weight | 218.17 g/mol | [1] |
| Melting Point | 171-173 °C (340-342 °F) | [1][2] |
| Boiling Point | 358.84°C (rough estimate) | [3] |
| Density | 1.4330 (rough estimate) | [3] |
| Vapor Density | 7.51 (Relative to Air) | [1][4] |
| Vapor Pressure | 0.00000428 mmHg | [1] |
| Water Solubility | < 1 mg/mL at 20 °C (66 °F) | [1][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Table 2: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | 1,8-dinitronaphthalene | [1] |
| CAS Number | 602-38-0 | [2] |
| PubChem CID | 11764 | [1] |
| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=CC=C2)--INVALID-LINK--[O-] | [1] |
| InChIKey | AVCSMMMOCOTIHF-UHFFFAOYSA-N | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 1,8-dinitronaphthalene. Available data includes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: Spectroscopic Data for 1,8-Dinitronaphthalene
| Spectrum Type | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.98 (t, 2H), 8.51 (dd, 4H) | [2] |
| ¹³C NMR | Spectrum available | [1][5] |
| ¹⁵N NMR | Spectrum available | [1] |
| Mass Spectrometry (GC-MS) | 5 spectra available | [5] |
| FTIR | 4 spectra available | [5] |
| Raman | 1 spectrum available | [5] |
Experimental Protocols
The primary method for synthesizing 1,8-dinitronaphthalene is through the direct nitration of naphthalene (B1677914), which typically results in a mixture of isomers, predominantly 1,5- and 1,8-dinitronaphthalene.[6] The separation of these isomers is a critical step in obtaining the pure compound.
3.1. Synthesis via Direct Nitration of Naphthalene
This procedure involves the nitration of naphthalene to produce a mixture of dinitronaphthalene isomers, followed by their separation.[6]
-
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloroethane (for separation)
-
Ice
-
-
Procedure:
-
Nitration: A nitrating mixture is prepared by carefully adding a specific ratio of concentrated sulfuric acid to concentrated nitric acid in a flask equipped with a stirrer and a cooling bath, while maintaining a low temperature.[6] Naphthalene is then introduced to the mixture. The reaction is typically carried out at a temperature between 15-80 °C for 1-5 hours.[7]
-
Isolation of Isomer Mixture: The reaction mixture is poured onto crushed ice, causing the precipitation of the crude dinitronaphthalene isomer mixture.[6] The solid precipitate is collected by filtration, washed with water until neutral, and then dried.[6]
-
Separation of Isomers: The dried mixture of 1,5- and 1,8-dinitronaphthalene can be separated by fractional crystallization from a suitable solvent like dichloroethane.[6] The difference in solubility between the two isomers facilitates their separation.[6]
-
3.2. Purification by Recrystallization
A common method for the purification of the separated 1,8-dinitronaphthalene is recrystallization.
-
Procedure:
-
A crude mixture of dinitronaphthalene is dissolved in a minimal amount of a suitable hot solvent, such as acetone (B3395972) or toluene.[2]
-
For the separation of 1,5- and 1,8-dinitronaphthalene, a specific procedure involves refluxing the crude mixture in acetone for 2 hours.[2]
-
After cooling, the less soluble 1,5-dinitronaphthalene (B40199) precipitates and is removed by filtration.[2]
-
The filtrate, enriched with 1,8-dinitronaphthalene, is then concentrated.[2]
-
The concentrated filtrate is cooled to induce crystallization of 1,8-dinitronaphthalene, which is then collected by filtration and can be further purified by recrystallization from toluene.[2]
-
Reactivity and Stability
1,8-Dinitronaphthalene is sensitive to heat and shock and may react violently if heated or ground.[1][2] It is classified as an explosive and a strong oxidizing agent.[1] The compound is combustible and incompatible with strong oxidizing agents.[2] It is insoluble in water.[1]
Health and Safety Information
Exposure to 1,8-dinitronaphthalene can cause irritation to the skin, eyes, and mucous membranes.[1][4] Symptoms of exposure may include headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, and potential damage to the central nervous system, liver, and kidneys.[1][4] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a respirator, in a well-ventilated area.[8]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1,8-dinitronaphthalene.
Caption: Synthesis and purification workflow for 1,8-dinitronaphthalene.
References
- 1. 1,8-Dinitronaphthalene | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,8-Dinitronaphthalene | 602-38-0 [chemicalbook.com]
- 3. 1,8-Dinitronaphthalene CAS#: 602-38-0 [m.chemicalbook.com]
- 4. 1,8-DINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]
- 8. Buy 1,8-Dinitronaphthalene | 602-38-0 [smolecule.com]
